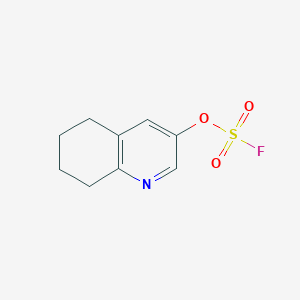

![molecular formula C14H20N2O5 B3009824 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2309553-88-4](/img/structure/B3009824.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

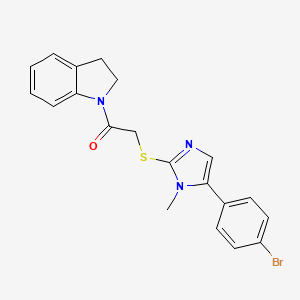

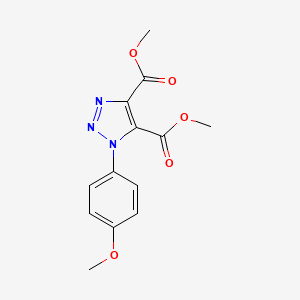

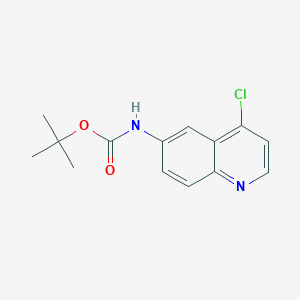

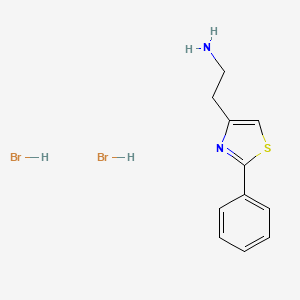

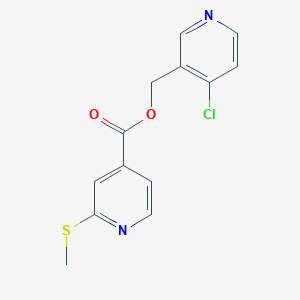

While the specific synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is not detailed in the provided papers, similar urea derivatives have been synthesized through various methods. For instance, paper describes the synthesis of novel urea derivatives by reacting a thiazolyl compound with substituted amines and triphosgene in the presence of a base. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to incorporate the benzo[d][1,3]dioxol and hydroxy-methoxy-methylbutyl groups.

Molecular Structure Analysis

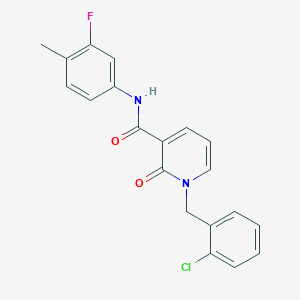

The molecular structure of urea derivatives is crucial for their biological activity. Paper discusses the importance of the stereochemistry at the benzylic position and the substitution pattern on the phenyl ring for the potency of ROCK inhibitors. X-ray crystallography was used to establish the binding mode of these inhibitors. Although the exact molecular structure of this compound is not provided, it can be inferred that the presence of specific functional groups and stereochemistry would play a significant role in its biological activity.

Chemical Reactions Analysis

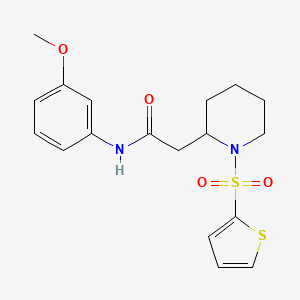

The chemical reactivity of urea derivatives can vary widely depending on their substitution patterns. Paper reports on the kinetics of hydrolysis reactions of certain benzoyl and methoxyphenyl compounds in the presence of various amides and ureas. Although the compound of interest is not specifically mentioned, it can be postulated that it may undergo hydrolysis under certain conditions, which could be relevant for its stability and potential use as a drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not directly discuss the properties of this compound, paper describes the use of quantum chemical computations to predict various properties of a related molecule. Such computational methods could be applied to the compound to predict its properties before synthesis and testing.

Wissenschaftliche Forschungsanwendungen

Biochemical Evaluation and Acetylcholinesterase Inhibition

A study by Vidaluc et al. (1995) explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length linking pharmacophoric moieties for antiacetylcholinesterase activity. This research contributes to understanding the structural requirements for the inhibition of acetylcholinesterase, an enzyme relevant in neurological disorders, suggesting potential applications of similar compounds in medicinal chemistry (Vidaluc et al., 1995).

Metal Complex Formation and Antioxidant Activity

Ohkanda et al. (1993) investigated the synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, highlighting the ability of these compounds to form metal complexes. This study indicates the potential use of such compounds in exploring metal interactions and their implications in biological systems (Ohkanda et al., 1993).

Inhibition of Protein Kinases

Research by Pireddu et al. (2012) on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) presents a new class of inhibitors significant for cancer research. The study found differences in activity based on the presence of a benzylic stereogenic center, suggesting these compounds' potential in developing cancer therapeutics (Pireddu et al., 2012).

Synthesis and Biological Activity of Novel Compounds

Abd-Almonuim et al. (2020) focused on the synthesis and antioxidant determination of a coumarin-substituted heterocyclic compound, showing high antioxidant activities. This research underscores the utility of such compounds in antioxidant applications and possibly in the development of therapeutic agents targeting oxidative stress (Abd-Almonuim et al., 2020).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(18,5-6-19-2)8-15-13(17)16-10-3-4-11-12(7-10)21-9-20-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLBRSOQTNUVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)